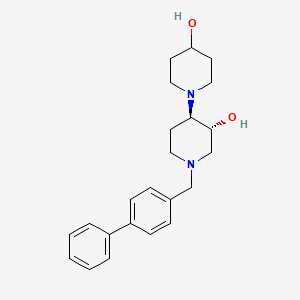
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol, also known as BMS-986166, is a novel small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. This drug has shown promising results in preclinical studies and is currently in phase II clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
Mecanismo De Acción
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol works by inhibiting a protein called TYK2, which is involved in the signaling pathways of several cytokines that are important in the development of autoimmune diseases. By inhibiting TYK2, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol reduces the production of these cytokines, which in turn reduces inflammation and improves disease symptoms.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ, and increasing the production of anti-inflammatory cytokines, such as IL-10. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to reduce the activation of immune cells, such as T cells and B cells, which are involved in the development of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol is that it has shown promising results in preclinical studies and is currently in phase II clinical trials. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has a well-defined mechanism of action, which makes it easier to study in vitro and in vivo. However, one limitation of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol is that it may have off-target effects, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol. One direction is to further study the effects of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol on different autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another direction is to study the long-term safety and efficacy of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol in clinical trials. Finally, there is a need to develop more specific TYK2 inhibitors that have fewer off-target effects.
Métodos De Síntesis
The synthesis of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the biphenyl group. The final product is obtained through a series of purification steps, including chromatography and crystallization.
Aplicaciones Científicas De Investigación
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus. In these models, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to reduce inflammation and improve disease symptoms. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has also been studied in vitro for its effects on immune cells, such as T cells and B cells.
Propiedades
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-21-10-14-25(15-11-21)22-12-13-24(17-23(22)27)16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-9,21-23,26-27H,10-17H2/t22-,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYANRITHWBEBZ-DHIUTWEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)
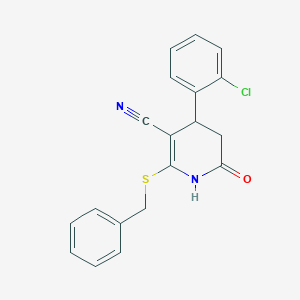
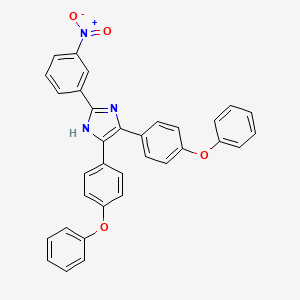
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)
![4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5062638.png)
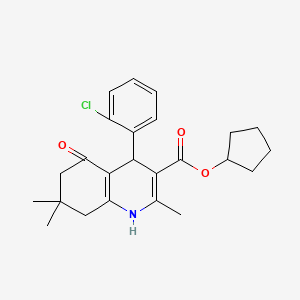
![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)
![pentyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5062651.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062652.png)
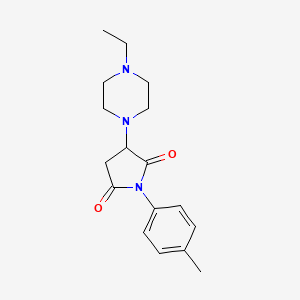
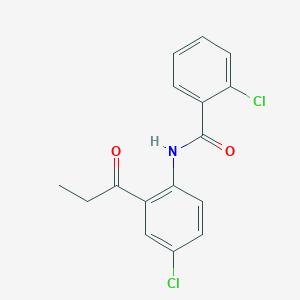
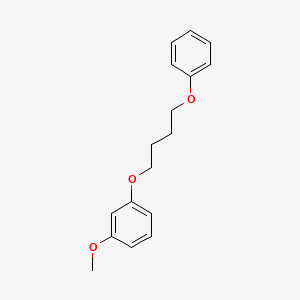
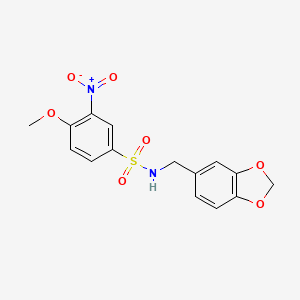
![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)